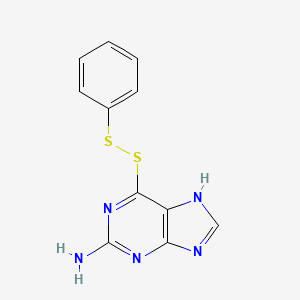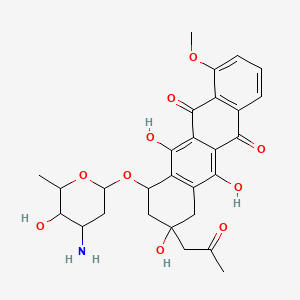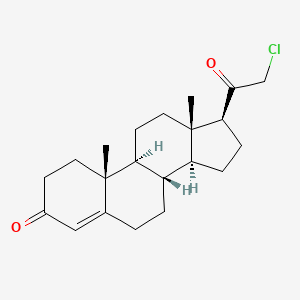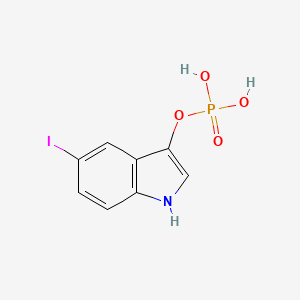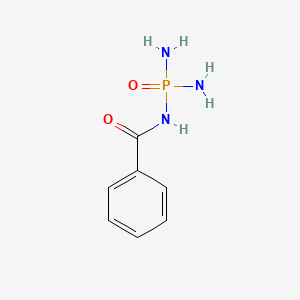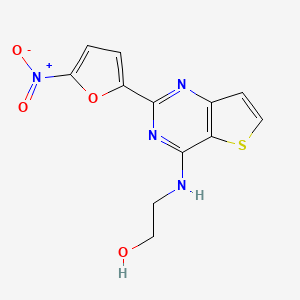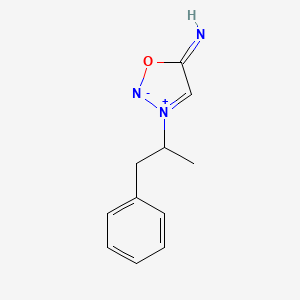
Feprosidnin
Übersicht
Beschreibung
. It is structurally related to another Russian drug called mesocarb. Unlike mesocarb, Feprosidnine was withdrawn earlier from production. It possesses its own antidepressant activity, making it useful in treating conditions such as apathic and asthenic depressions, fatigue, apathic syndrome, and narcolepsy .
Wissenschaftliche Forschungsanwendungen
Feprosidnin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktionen von Sydnoniminen.
Biologie: Die Auswirkungen von this compound auf das zentrale Nervensystem machen es zu einem interessanten Thema in der Neuropharmakologie.
Industrie: Obwohl this compound in der Industrie nicht weit verbreitet ist, liefern seine Synthese und Reaktionen Einblicke in die Produktion verwandter Verbindungen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch mehrere Mechanismen:
Hemmung der Monoaminoxidase: Es hemmt reversibel die Monoaminoxidase und beeinflusst so die Neurotransmitterspiegel im Gehirn.
Cholinerge Wirkung: This compound hat cholinerge Wirkungen, die sich auf die Acetylcholinspiegel und die Rezeptoraktivität auswirken.
Adrenerge Wirkung: Es beeinflusst die adrenerge Übertragung und wirkt sich auf die Noradrenalin- und Adrenalinwege aus.
Opioidwirkung: This compound interagiert mit Opioidrezeptoren, was zu seinen analgetischen und stimmungsaufhellenden Wirkungen beiträgt.
Spende von Stickstoffmonoxid: Die Verbindung spendet Stickstoffmonoxid, das verschiedene physiologische Prozesse beeinflussen kann.
Wirkmechanismus
Feprosidnine, also known as Sydnophen, is a stimulant drug that was developed in the USSR in the 1970s . It is structurally related to another Russian drug, mesocarb . Unlike mesocarb, it has its own antidepressant activity, which makes it useful in treating depressions .
Target of Action
Feprosidnine has multiple targets of action, including monoamine oxidase, cholinergic, adrenergic, opioid, and nitric oxide systems .
Mode of Action
Feprosidnine interacts with its targets in several ways. It inhibits monoamine oxidase, a key enzyme in the breakdown of neurotransmitters like dopamine and serotonin . This can lead to increased levels of these neurotransmitters in the brain, potentially contributing to its antidepressant effects . Feprosidnine also interacts with cholinergic, adrenergic, and opioid systems, which may contribute to its pharmacological effects .
Biochemical Pathways
Its inhibition of monoamine oxidase suggests that it may affect the metabolic pathways of neurotransmitters .
Result of Action
The result of Feprosidnine’s action is a potential increase in the levels of certain neurotransmitters in the brain, which can lead to antidepressant effects . It may also have other effects due to its interaction with cholinergic, adrenergic, and opioid systems .
Biochemische Analyse
Biochemical Properties
Feprosidnine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. Notably, Feprosidnine exhibits reversible monoamine oxidase inhibition, which affects the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, it has cholinergic, adrenergic, opioid, and nitric oxide donating actions, which further influence its biochemical properties .
Cellular Effects
Feprosidnine impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Feprosidnine’s cholinergic action affects acetylcholine receptors, while its adrenergic action influences adrenergic receptors . These interactions can alter neurotransmitter release and uptake, affecting overall cellular communication and function.
Molecular Mechanism
At the molecular level, Feprosidnine exerts its effects through multiple mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . Feprosidnine also interacts with cholinergic and adrenergic receptors, modulating their activity and influencing neurotransmitter signaling. Additionally, its nitric oxide donating action can affect various cellular processes, including vasodilation and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Feprosidnine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Feprosidnine’s pharmacological actions, such as monoamine oxidase inhibition and receptor modulation, can persist over extended periods, contributing to its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of Feprosidnine vary with different dosages in animal models. At therapeutic doses, Feprosidnine exhibits antidepressant and stimulant effects without significant adverse effects . At higher doses, toxic effects such as increased heart rate, hypertension, and potential neurotoxicity may occur. These findings highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
Feprosidnine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its reversible monoamine oxidase inhibition affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, Feprosidnine’s interactions with cholinergic and adrenergic receptors can influence metabolic flux and metabolite levels, further contributing to its pharmacological effects.
Transport and Distribution
Feprosidnine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, Feprosidnine’s interaction with monoamine oxidase enzymes can influence its distribution within the brain and other tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
Feprosidnine’s subcellular localization plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. For instance, Feprosidnine’s interaction with monoamine oxidase enzymes occurs primarily in the mitochondria, where these enzymes are localized . This subcellular localization is essential for its pharmacological effects and therapeutic efficacy.
Vorbereitungsmethoden
Die Synthese von Feprosidnin umfasst mehrere Schritte:
Basenkatalysierte Reaktion: Acetoncyanhydrin reagiert mit einer 40%igen Formaldehydlösung zu Glycolonitril und etwas Aceton als Nebenprodukt.
Addition von Amphetamin: Das Amphetamin wird dem Reaktionsgemisch hinzugefügt und über Nacht reagieren gelassen, wobei N-(1-Phenyl-2-propylamin)-acetonitril entsteht.
Analyse Chemischer Reaktionen
Feprosidnin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsbedingungen und Produkte nicht umfassend dokumentiert sind.
Reduktion: Die Verbindung kann Reduktionsreaktionen durchlaufen, die sich insbesondere auf ihre Imingruppe auswirken.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines aromatischen Rings und seiner Imingruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Salzsäure, Natriumnitrit und Formaldehyd. Die entstehenden Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Feprosidnin ist strukturell mit Mesocarb verwandt, einem weiteren in Russland entwickelten Stimulans. This compound hat einzigartige antidepressive Eigenschaften, die es von Mesocarb unterscheiden . Weitere ähnliche Verbindungen sind:
Linsidomine: Ein weiteres Sydnonimin mit vasodilatierenden Eigenschaften.
Molsidomine: Ein Sydnonimin, das als Vasodilatator bei der Behandlung von Angina pectoris eingesetzt wird.
Amfetaminil: Ein Stimulans mit strukturellen Ähnlichkeiten zu this compound.
Die einzigartige Kombination aus stimulierenden und antidepressiven Wirkungen von this compound macht es zu einer Verbindung, die für weitere Forschung und potenzielle therapeutische Anwendungen interessant ist.
Eigenschaften
IUPAC Name |
3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCEELTJROKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3441-64-3 (mono-hydrochloride) | |
| Record name | Feprosidnine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801027235 | |
| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-47-6 | |
| Record name | 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Feprosidnine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEPROSIDNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: This research [] presents a more efficient and environmentally friendly method for synthesizing iminosydnones, a family of compounds to which feprosidnine belongs. While not directly investigating feprosidnine's properties, this novel synthesis method could potentially lead to a more sustainable and cost-effective production of this API and related drugs in the future.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



